1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
CAS No.: 771499-94-6
Cat. No.: VC7636023
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771499-94-6 |
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Molecular Formula | C13H18N2O4S |
Molecular Weight | 298.36 |
IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine |
Standard InChI | InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2 |
Standard InChI Key | GWXLIVCSUBAVBE-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine . Alternative identifiers include:
Molecular Architecture
The molecule comprises three distinct regions (Fig. 1):
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Benzodioxepine Core: A seven-membered oxygen-containing heterocycle with two fused aromatic rings.
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Sulfonyl Bridge: A group connecting the benzodioxepine to the piperazine ring.
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Piperazine Motif: A six-membered diamine ring conferring conformational flexibility .
Key structural attributes:
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Aromaticity: The benzodioxepine contributes π-electron density, enabling potential π-stacking interactions.
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Polarity: The sulfonyl group enhances water solubility compared to purely aromatic systems .
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Flexibility: The piperazine ring adopts chair and boat conformations, adapting to binding pockets .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 298.36 g/mol |
logP (Partition Coefficient) | 3.52 (predicted) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 50.5 Ų |
Synthetic Pathways and Challenges
Proposed Synthesis Strategy
While explicit synthetic details for this compound are unpublished, analogous benzodioxepine-piperazine hybrids suggest a multi-step approach:
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Benzodioxepine Synthesis: Cyclization of diols with dibromides under acidic conditions.
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Sulfonylation: Reaction of the benzodioxepine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Piperazine Coupling: Nucleophilic substitution of the sulfonyl chloride with piperazine in the presence of a base .
Synthetic Challenges
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Regioselectivity: Achieving sulfonylation exclusively at the 7-position of benzodioxepine requires careful temperature control .
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Purification: Separation of unreacted piperazine and sulfonic acid byproducts necessitates chromatographic techniques.
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Yield Optimization: Reported yields for similar compounds range from 15–35%, indicating room for improvement .
Computational Insights
Molecular Docking Predictions
Docking studies of analogous molecules reveal:
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Hydrogen Bonding: The sulfonyl oxygen forms hydrogen bonds with lysine residues in enzyme active sites ().
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π-Stacking: The benzodioxepine ring aligns with tyrosine or phenylalanine side chains () .
ADMET Profiling
Predicted properties using QikProp (Schrödinger):
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Caco-2 Permeability: (moderate absorption)
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hERG Inhibition: (low cardiac toxicity risk)
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CYP3A4 Inhibition: Probability = 0.23 (minimal drug-drug interaction potential) .
Research Directions and Challenges
Target Identification
High-throughput screening against kinase libraries or GPCR panels could elucidate primary targets. Priority areas include:
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Neuroinflammation: Piperazine sulfonamides modulate microglial activation.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Enantioselective synthesis to explore chirality-activity relationships.
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .
Preclinical Development
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